molecular formula C12H8N4S B363754 ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile CAS No. 727689-97-6

([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile

Cat. No.: B363754
CAS No.: 727689-97-6
M. Wt: 240.29g/mol
InChI Key: CYBSIOFCVKMIET-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-a]quinoline” is a compound that has been synthesized as a potential antiviral and antimicrobial agent . It has been found to exhibit cytotoxicity at certain concentrations . The compound has also been studied for its potential as an anticancer agent .


Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF is stirred overnight .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]quinoline” is available as a 2D Mol file or as a computed 3D SD file .

Future Directions

The compound has shown promise as a potential antiviral, antimicrobial, and anticancer agent . Future research could focus on optimizing its pharmacokinetic properties to yield compounds with greater bioavailabilities and better antischistosomiasis activities in vivo .

Biochemical Analysis

Biochemical Properties

([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile has been found to interact with various biomolecules. For instance, it has been reported to have a strong affinity for DNA, suggesting that it may intercalate into the DNA structure . This interaction could potentially influence various biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily related to its cytotoxic activities. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2, HCT116, and MCF-7 . These effects may be due to its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its interaction with DNA and potentially other biomolecules . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4S/c13-7-8-17-12-15-14-11-6-5-9-3-1-2-4-10(9)16(11)12/h1-6H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBSIOFCVKMIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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